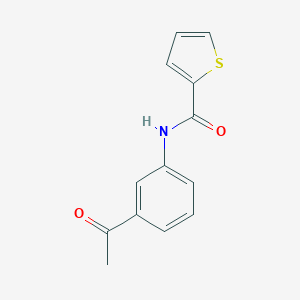

N-(3-acetylphenyl)thiophene-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2-8H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHAFIMGYHKFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967703 | |

| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-94-8 | |

| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl Thiophene 2 Carboxamide Analogues

Strategies for Thiophene-2-carboxamide Core Synthesis

The construction of the thiophene-2-carboxamide scaffold is a foundational step that relies on established and innovative chemical reactions. The two principal components of this core are the thiophene (B33073) ring and the carboxamide linkage, each requiring specific synthetic considerations.

Amidation Reactions for Carboxamide Linkage Formation

The formation of the amide bond is a critical step in the synthesis of N-(3-acetylphenyl)thiophene-2-carboxamide analogues. This transformation typically involves the reaction of a thiophene-2-carboxylic acid derivative with an appropriate aniline (B41778). Several methods have been developed to facilitate this coupling, ranging from the use of classic coupling agents to the activation of the carboxylic acid.

One common approach is the conversion of the thiophene-2-carboxylic acid into a more reactive species, such as an acid chloride. For instance, 5-bromothiophene-2-carboxylic acid can be treated with thionyl chloride (SOCl₂) in a solvent like dichloromethane (B109758) (DCM) to yield the corresponding acyl chloride. mdpi.com This activated intermediate then readily reacts with an amine to form the desired carboxamide.

Alternatively, direct amidation can be achieved using various coupling agents that promote the reaction between the carboxylic acid and the amine without the need for isolating the acid chloride. A widely used combination involves N,N'-dicyclohexylcarbodiimide (DCC) as the condensing agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.gov This method has been successfully employed to synthesize 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, affording a good yield through a simple filtration process. nih.gov Other reagents, such as titanium tetrachloride (TiCl₄) in the presence of a base like pyridine, have also been utilized, although in some cases, this has resulted in lower yields. nih.gov

The choice of solvent and reaction conditions can significantly impact the efficiency of the amidation. For example, the acylation of 4-aminothiophene derivatives with chloroacetyl chloride has been performed in n-butanol, a high-boiling solvent, under microwave irradiation to afford the corresponding carboxamide derivative. semanticscholar.org

Table 1: Comparison of Selected Amidation Methods for Thiophene-2-Carboxamide Synthesis

| Reagent/Method | Starting Materials | Product Example | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | 5-Bromothiophene-2-carboxylic acid, Amine | N-aryl-5-bromothiophene-2-carboxamide | - | mdpi.com |

| DCC, DMAP | 5-Bromothiophene carboxylic acid (2), 3-Amino-5-methylpyrazole (4) | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7) | 68% | nih.gov |

| TiCl₄, Pyridine | 5-Bromothiophene carboxylic acid (2), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1) | 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide (3) | 12% | nih.gov |

| Chloroacetyl chloride | 4-Aminothiophene derivative | 4-(2-chloroacetamido)thiophene-3-carboxamide derivative | - | semanticscholar.org |

Cyclization Reactions for Thiophene Ring Formation

The synthesis of the thiophene ring itself can be accomplished through several named reactions, most notably the Gewald aminothiophene synthesis. pharmaguideline.comresearchgate.net This reaction is a versatile method for preparing polysubstituted 2-aminothiophenes, which are key precursors for the target carboxamides. The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or cyanoacetate) and elemental sulfur in the presence of a base. researchgate.net A two-step variation involves the initial Knoevenagel condensation to form an alkene, which is then isolated before the cyclization step with sulfur. researchgate.net

A specific and efficient one-step strategy has been reported for the synthesis of thiophene-2-carboxamide derivatives. nih.gov This method involves the cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of sodium ethoxide. nih.gov The reaction proceeds through the formation of a sulfide (B99878) intermediate, followed by an intramolecular cyclization and dehydration to yield the substituted thiophene ring. nih.gov

Another prominent method is the Paal-Knorr synthesis, which constructs the thiophene ring by heating a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comorganic-chemistry.org This classical approach provides a direct route to the thiophene core.

More recent methodologies have expanded the toolkit for thiophene synthesis. These include transition-metal-free processes, such as the reaction of bromoenynes with a thiol surrogate like potassium ethyl xanthogenate (EtOCS₂K), and the cyclization of alkynols with elemental sulfur. organic-chemistry.org

Table 2: Overview of Key Cyclization Reactions for Thiophene Synthesis

| Reaction Name | Key Reactants | Key Reagents | Ring System Formed | Reference |

|---|---|---|---|---|

| Gewald Synthesis | Ketone/Aldehyde, Active Methylene Nitrile | Elemental Sulfur, Base (e.g., Morpholine) | 2-Aminothiophene | pharmaguideline.comresearchgate.net |

| One-Step Condensation | N-(4-acetylphenyl)-2-chloroacetamide, Functionalized thiocarbamoyl compound | Sodium Ethoxide | 3-Substituted thiophene-2-carboxamide | nih.gov |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Phosphorus Pentasulfide, Lawesson's Reagent | Thiophene | pharmaguideline.com |

| Bromoenyne Cyclization | Bromoenyne | Potassium Ethyl Xanthogenate (EtOCS₂K) | Substituted Thiophene | organic-chemistry.org |

Functionalization and Derivatization Approaches

Once the core this compound structure is assembled, further chemical modifications can be introduced to generate a library of analogues. These modifications can be directed at the phenyl and thiophene rings or involve transformations of existing functional groups.

Substitution Reactions on Phenyl and Thiophene Rings

The aromatic nature of both the phenyl and thiophene rings allows for electrophilic substitution reactions. Thiophene is generally more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions. pharmaguideline.comnumberanalytics.com Standard electrophilic substitution reactions include nitration, halogenation (e.g., bromination), and Friedel-Crafts acylation. numberanalytics.com For example, bromination of 3-methylthiophene-2-carboxylic acid can be used to introduce a bromine atom onto the thiophene ring, which can then serve as a handle for further reactions like metal-halogen exchange. beilstein-journals.org

Substituents on the phenyl ring of the carboxamide moiety can also be introduced. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can be crucial. For instance, in a series of ortho-amino thiophene carboxamides, the presence of an electron-withdrawing group (like chloro or bromo) in the para position of the phenyl ring was found to be important for certain biological activities, while electron-donating groups (like methyl or hydroxyl) led to a slight reduction in activity. nih.gov These substituents are typically introduced by starting with an appropriately substituted aniline during the initial amidation step.

Table 3: Examples of Substitution on Phenyl and Thiophene Rings in Thiophene Carboxamide Analogues

| Compound Type | Ring | Position | Substituent | Method | Reference |

|---|---|---|---|---|---|

| Thiophene-2-carboxamide | Thiophene | 5 | Bromo | Direct Bromination | beilstein-journals.org |

| Thiophene | Thiophene | 2 or 3 | Nitro, Bromo, Acyl | Electrophilic Substitution | numberanalytics.com |

| ortho-Amino thiophene carboxamide | Phenyl | para | Chloro (Cl) | Use of 4-chloroaniline (B138754) in synthesis | nih.gov |

| ortho-Amino thiophene carboxamide | Phenyl | para | Bromo (Br) | Use of 4-bromoaniline (B143363) in synthesis | nih.gov |

| ortho-Amino thiophene carboxamide | Phenyl | para | Methyl (CH₃) | Use of 4-methylaniline in synthesis | nih.gov |

Post-Synthetic Modifications and Analog Generation

Post-synthetic modification involves taking a fully formed thiophene-2-carboxamide core and performing further chemical reactions to generate new analogues. This is a powerful strategy for rapidly diversifying a chemical scaffold.

A prime example is the use of a reactive handle, such as a chloroacetamide group, that has been incorporated into the thiophene carboxamide structure. semanticscholar.org The chlorine atom in a molecule like 4-(2-chloroacetamido)thiophene-3-carboxamide is susceptible to nucleophilic substitution. By reacting this compound with a variety of primary aromatic amines, a diverse library of 4-(2-N-arylamino-acetamido)thiophene-3-carboxamides can be generated. semanticscholar.orgnih.gov This approach allows for the systematic exploration of the chemical space around the core structure.

Furthermore, a synthesized thiophene derivative can itself serve as a precursor for a new series of compounds. For example, 4-methyl-3-(propylamino)thiophene-2-carboxylic acid has been used as a starting material to synthesize novel thiophene analogues for further investigation. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of N 3 Acetylphenyl Thiophene 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. For N-(3-acetylphenyl)thiophene-2-carboxamide, both ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would be particularly informative, showing signals for the protons on both the thiophene (B33073) and the 3-acetylphenyl rings. The amide proton (N-H) would likely appear as a broad singlet downfield, with its chemical shift being sensitive to solvent and concentration. The acetyl group's methyl protons would be a sharp singlet in the aliphatic region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom. The presence of two carbonyl carbons (one from the amide and one from the ketone) would be confirmed by signals in the far downfield region (typically 160-200 ppm) libretexts.org. The carbons of the thiophene and phenyl rings would resonate in the aromatic region (approx. 110-150 ppm), while the methyl carbon of the acetyl group would appear upfield libretexts.org.

Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide N-H | 8.5 - 10.5 | Broad Singlet | N/A |

| Thiophene H3, H4, H5 | 7.0 - 8.0 | Doublet of Doublets | 125 - 140 |

| Phenyl H2, H4, H5, H6 | 7.2 - 8.2 | Multiplets | 120 - 140 |

| Acetyl CH₃ | 2.5 - 2.7 | Singlet | 25 - 30 |

| Amide C=O | N/A | N/A | 160 - 170 |

| Acetyl C=O | N/A | N/A | 195 - 205 |

| Thiophene C2 | N/A | N/A | 135 - 145 |

| Phenyl C1 (C-N) | N/A | N/A | 138 - 142 |

| Phenyl C3 (C-C=O) | N/A | N/A | 137 - 141 |

Note: Predicted values are based on standard chemical shift ranges for the respective functional groups and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond mdpi.com.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the acetyl methyl group would be observed just below 3000 cm⁻¹ libretexts.org.

Carbonyl (C=O) Stretches: Two distinct and strong absorption bands would be visible in the carbonyl region. The amide C=O stretch (Amide I band) is expected around 1650-1680 cm⁻¹, while the ketone C=O stretch from the acetyl group would appear at a slightly higher frequency, typically between 1680-1700 cm⁻¹ libretexts.orgresearchgate.net.

N-H Bend: The Amide II band, which arises from N-H bending and C-N stretching, is expected in the region of 1510-1550 cm⁻¹ mdpi.com.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the phenyl and thiophene rings.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3250 - 3350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Ketone C=O | Stretch | 1680 - 1700 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H | Bend (Amide II) | 1510 - 1550 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

For this compound (molecular formula: C₁₃H₁₁NO₂S), the predicted monoisotopic mass is 245.05106 Da uni.lu. In high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source would likely show a prominent peak for the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 246.05834 uni.lu.

The fragmentation pattern in MS/MS analysis would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond, which is often the most labile site in such molecules. Expected fragmentation includes:

Loss of the acetyl group: Cleavage of the bond between the phenyl ring and the acetyl group could result in the loss of a CH₃CO• radical (43 Da).

Amide bond cleavage: Fragmentation could occur on either side of the amide carbonyl group. Cleavage between the phenyl ring and the nitrogen could yield a fragment corresponding to the thiophene-2-carboxamide moiety. More commonly, cleavage between the carbonyl carbon and the thiophene ring would generate an ion corresponding to the 3-acetylphenylaminocarbonyl cation and a thiophene radical, or vice versa. The primary fragment observed would be the stable thienoyl cation at m/z 111.

| Ion | Predicted m/z | Description |

| [M]⁺ | 245.05 | Molecular Ion |

| [M+H]⁺ | 246.06 | Protonated Molecule |

| [M+Na]⁺ | 268.04 | Sodium Adduct |

| [C₅H₃OS]⁺ | 111.00 | Thienoyl cation |

| [C₈H₈NO]⁺ | 134.06 | 3-acetylphenylamide fragment |

Note: m/z values are based on predicted data from PubChem and common fragmentation patterns for related structures. uni.lu

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound has been reported in public databases, this analysis would provide invaluable information on its molecular architecture.

An X-ray diffraction study would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can offer insights into electronic effects, such as conjugation between the rings and the amide group.

Crystal Packing and Intermolecular Interactions: The analysis would show how the molecules arrange themselves in the crystal lattice. A key feature would likely be intermolecular hydrogen bonding between the amide N-H donor of one molecule and a carbonyl oxygen acceptor (either from the amide or the acetyl group) of a neighboring molecule. These interactions are crucial in governing the solid-state properties of the material.

Computational Chemistry and Theoretical Investigations of N 3 Acetylphenyl Thiophene 2 Carboxamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rdd.edu.iq It has been successfully employed to study various thiophene (B33073) derivatives, providing detailed information on their geometric and electronic properties. rdd.edu.iqnih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G**, are instrumental in optimizing molecular geometries and predicting vibrational frequencies, electronic properties, and reactivity parameters. rdd.edu.iquokerbala.edu.iqresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity and stability. mdpi.comresearchgate.net A smaller energy gap suggests that a molecule is more reactive and can be easily excited, whereas a larger gap indicates higher kinetic stability and lower chemical reactivity. mdpi.comresearchgate.net

In thiophene-based systems, the HOMO is typically distributed over the electron-rich thiophene ring and adjacent π-conjugated systems, acting as the electron-donating part of the molecule. nih.govmdpi.com The LUMO, conversely, is often localized on electron-accepting portions of the molecule. nih.gov For N-(3-acetylphenyl)thiophene-2-carboxamide, the HOMO would likely be centered on the thiophene ring, while the LUMO may be distributed across the acetylphenyl group, facilitated by the carboxamide bridge.

Studies on related thiophene carboxamide derivatives have reported HOMO-LUMO energy gaps in the range of 3.11 to 3.83 eV. nih.gov The specific value for this compound would be influenced by the electronic effects of the acetyl substituent. The electron-withdrawing nature of the acetyl group is expected to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap compared to unsubstituted analogues. This smaller energy gap would imply higher reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Thiophene Derivatives

| Compound Series | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Amino Thiophene-2-Carboxamides | -5.58 to -5.91 | -1.99 to -2.73 | 3.11 - 3.83 |

| Thiophene Sulfonamides | - | - | 3.44 - 4.65 |

| N,N-diethylaniline-Thiophene Dyes | -5.03 to -4.56 | -3.08 to -2.31 | 1.92 - 2.52 |

This table presents data from studies on various thiophene derivatives to illustrate typical energy ranges. nih.govmdpi.comufms.br The specific values for this compound would require dedicated computational analysis.

For this compound, NBO analysis would elucidate hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms of the amide group and the antibonding orbitals (π) of the adjacent thiophene and phenyl rings. These n → π interactions contribute to the delocalization of electron density and the stabilization of the molecular structure. The analysis can also reveal the nature of intramolecular hydrogen bonds, for instance, between the amide proton and the acetyl oxygen. uokerbala.edu.iq Such interactions are critical for defining the preferred conformation and reactivity of the molecule. researchgate.net

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. uokerbala.edu.iqmdpi.com These descriptors are calculated based on DFT results and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.net

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S = 1 / η) : The reciprocal of hardness; soft molecules are more reactive. researchgate.net

Electronegativity (χ = (I + A) / 2) : The power of an atom to attract electrons to itself.

Electrophilicity Index (ω = μ² / 2η, where μ = -χ) : Measures the propensity of a species to accept electrons. mdpi.com

For this compound, a lower chemical hardness and higher electrophilicity index would be expected compared to derivatives lacking the electron-withdrawing acetyl group, indicating greater reactivity. rdd.edu.iq

Table 2: Calculated Chemical Reactivity Descriptors for a Representative Thiophene Derivative

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -5.018 |

| E_LUMO | -2.605 |

| Ionization Potential (I) | 5.018 |

| Electron Affinity (A) | 2.605 |

| Energy Gap (ΔE) | 2.413 |

| Electronegativity (χ) | 3.812 |

| Chemical Potential (μ) | -3.812 |

| Chemical Hardness (η) | 1.207 |

| Chemical Softness (S) | 0.829 |

| Electrophilicity Index (ω) | 6.009 |

This table uses representative data for a thiophene-based compound to illustrate the concept. ufms.br Values are compound-specific.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of the conformational changes and stability of a ligand when interacting with a biological target, such as a protein. nih.gov The stability of a ligand-protein complex can be assessed by analyzing parameters like the root mean square deviation (RMSD) throughout the simulation. nih.gov

In the context of this compound, MD simulations could be employed to understand its behavior in a biological environment, such as the active site of an enzyme. For instance, studies on similar thiophene carboxamide derivatives have used MD simulations to investigate their stability within the binding pockets of target proteins, revealing key interactions with amino acid residues. nih.gov These simulations can predict how the compound might bind and whether the binding pose is stable, which is crucial information for drug design and development.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In QSAR studies, various molecular descriptors (physicochemical, electronic, and steric) are calculated for a set of molecules and then correlated with their experimentally determined biological activities using mathematical equations. researchgate.net

For a series of thiophene-2-carboxamide derivatives, a QSAR model could be developed to predict their potential biological efficacy, such as antibacterial or anticancer activity. nih.govnih.gov The electronic parameters derived from DFT calculations, like HOMO and LUMO energies, dipole moment, and chemical reactivity descriptors, often play a significant role in these models. researchgate.net For example, a study on thiophene-2-carboxamide derivatives found correlations between their antioxidant and antibacterial activities and their electronic properties. nih.gov A QSAR study involving this compound would help to identify which structural features are most important for a desired biological effect, guiding the synthesis of new, more potent analogues.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-hydroxyphenyl)thiophene-2-carboxamide |

| N–((2–Acetylphenyl)carbamothioyl)benzamide |

In Vitro Biological Activity Profiling of N 3 Acetylphenyl Thiophene 2 Carboxamide and Its Analogues

Antioxidant Activity Evaluation

The ability of a compound to neutralize free radicals is a critical measure of its antioxidant potential, which is implicated in the prevention of various diseases caused by oxidative stress. nih.gov The antioxidant capacity of thiophene-2-carboxamide derivatives has been assessed using various standard in vitro methods, including ABTS and DPPH radical scavenging assays.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation. nih.gov In a study evaluating a series of 3-substituted thiophene-2-carboxamide derivatives, significant antioxidant activity was observed. The scavenging ability was notably influenced by the nature of the substituent at the 3-position of the thiophene (B33073) ring.

3-Amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity, with percent inhibition values ranging from 46.9% to 62.0%. nih.gov The lead compound in this series, derivative 7a, showed a potent 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov In contrast, 3-hydroxy thiophene-2-carboxamide analogues exhibited moderate activity (28.4%–54.9% inhibition), while 3-methyl substituted derivatives showed the lowest inhibition percentages (12.0%–22.9%). nih.gov These results highlight that the electronic properties of the substituent play a crucial role in the antioxidant capacity of these molecules. nih.gov

Table 1: ABTS Radical Scavenging Activity of 3-Substituted Thiophene-2-Carboxamide Analogues

| Derivative Class | Percent Inhibition Range (%) | Reference Compound (Ascorbic Acid) Inhibition (%) |

| 3-Amino thiophene-2-carboxamides | 46.9 – 62.0 | 88.44 |

| 3-Hydroxy thiophene-2-carboxamides | 28.4 – 54.9 | 88.44 |

| 3-Methyl thiophene-2-carboxamides | 12.0 – 22.9 | 88.44 |

| Data sourced from Metwally et al. (2023). nih.gov |

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is another widely used method to evaluate the free-radical scavenging ability of compounds. nih.govekb.eg This assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow. ekb.eg

Studies on various thiophene-containing compounds have demonstrated their potential in this assay. For instance, a hydrazone derivative incorporating a thiophene moiety showed antioxidant activity 1.26 times higher than the positive control, ascorbic acid. nih.gov Another study on N,N'-(2,5-dicyanothieno[2,3-b]thiene-3,4-diyl)bis-(2-chloroacetamide) and its diamine analogue found that the latter compound (3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide) exhibited dose-dependent DPPH scavenging activity. ekb.eg The scavenging ability of this analogue increased from 15.55% at a concentration of 50 µg/mL to 55.3% at 450 µg/mL. ekb.eg These findings suggest that the structural features of thiophene carboxamide analogues, including the presence of specific functional groups like amines and hydrazones, contribute significantly to their DPPH radical scavenging capacity. nih.govekb.eg

Antimicrobial Activity Investigations

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have been extensively investigated for their potential to combat a range of microbial infections. researchgate.netfrontiersin.org

Thiophene-2-carboxamides have shown notable activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, 3-amino thiophene-2-carboxamide derivatives (compounds 7a-c) were found to be more potent than their 3-hydroxy and 3-methyl counterparts against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Specifically, compound 7b, which contains a methoxy (B1213986) group, demonstrated the highest activity index against these bacteria, with inhibition zones of 20 mm against S. aureus and P. aeruginosa, and 19 mm against B. subtilis. nih.gov

Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues (4a–h) against an extended-spectrum β-lactamase (ESBL)-producing clinical strain of E. coli ST131. nih.govresearchgate.net Compounds 4a and 4c from this series exhibited the most significant activity, with inhibition zones of 13 ± 2 mm and 15 ± 2 mm, respectively, at a concentration of 50 mg. nih.gov

A separate investigation into a thiophene-3-carboxylic acid derivative (ligand 11) and its cobalt complexes showed the ligand itself possessed moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 μg/mL against S. aureus, E. coli, and P. aeruginosa. researchgate.net

Table 2: Antibacterial Activity of Selected Thiophene Carboxamide Analogues

| Compound/Analogue Class | Bacterium | Measurement | Result |

| 3-Amino thiophene-2-carboxamide (7b) | S. aureus | Inhibition Zone | 20 mm |

| 3-Amino thiophene-2-carboxamide (7b) | B. subtilis | Inhibition Zone | 19 mm |

| 3-Amino thiophene-2-carboxamide (7b) | P. aeruginosa | Inhibition Zone | 20 mm |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide (4c) | E. coli (ESBL) | Inhibition Zone | 15 ± 2 mm |

| Thiophene-3-carboxylic acid ligand (11) | S. aureus | MIC | 32-128 µg/mL |

| Thiophene-3-carboxylic acid ligand (11) | E. coli | MIC | 32-128 µg/mL |

| Thiophene-3-carboxylic acid ligand (11) | P. aeruginosa | MIC | 32-128 µg/mL |

| Data sourced from Metwally et al. (2023), Khan et al. (2023), and Fondjo et al. (2024). nih.govnih.govresearchgate.net |

The antifungal properties of thiophene derivatives have also been a subject of interest. jocpr.comnih.gov Research on 3-aminothiophene-2-carboxylates revealed that compounds containing chloro, methoxy, and amide groups displayed excellent to moderate antifungal activities against Aspergillus niger and Candida albicans, with MIC values between 10-20 µg/mL. jocpr.com For instance, compounds 5 and 7 in the series showed excellent activity against A. niger, while compound 6 was particularly effective against C. albicans. jocpr.com

Other studies have corroborated the antifungal potential of molecules containing the thiophene scaffold against various Candida species, highlighting their ability to inhibit fungal growth and, in some cases, interfere with virulence factors like morphological transition. nih.govresearchgate.net

Table 3: Antifungal Activity of Thiophene Carboxamide Analogues

| Compound Class | Fungus | MIC (µg/mL) |

| 3-Aminothiophene-2-carboxylates | Aspergillus niger | 10 - 20 |

| 3-Aminothiophene-2-carboxylates | Candida albicans | 10 - 20 |

| Data sourced from Kamat et al. (2012). jocpr.com |

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including thiophene derivatives. researchgate.net Benzo[b]thiophene-2-carboxylic acid derivatives, which are structurally related to thiophene-2-carboxamides, have shown promising activity against Mycobacterium tuberculosis.

In a study evaluating these analogues against a multidrug-resistant (MDR) strain of M. tuberculosis H37Ra, several compounds demonstrated significant inhibitory activity. The MIC values for the most active compounds ranged from 2.73 to 22.86 μg/mL. nih.gov Notably, compound 7b, which features both bromo and chloro substituents, was highly active against the dormant stage of MDR M. tuberculosis with an MIC of 2.73 μg/mL. nih.gov These findings suggest that the benzo[b]thiophene scaffold is a promising starting point for the development of new antitubercular drugs. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of small molecules is often rooted in their ability to selectively inhibit enzymes that are critical for disease progression. Thiophene carboxamide scaffolds have been extensively studied as a privileged structure in medicinal chemistry, leading to the discovery of potent inhibitors for various enzyme classes.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative disorders like Alzheimer's disease due to their role in hydrolyzing the neurotransmitter acetylcholine. Several studies have explored thiophene derivatives as cholinesterase inhibitors.

A series of new thiophene derivatives synthesized using the Gewald protocol were evaluated for their acetylcholinesterase inhibitory activity. Notably, some of these compounds demonstrated more potent inhibition than the reference drug, donepezil (B133215). For instance, the analogue 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibited 60% inhibition, a significant increase compared to the 40% inhibition shown by donepezil under the same conditions. researchgate.net Other analogues in the series also showed activity comparable to or better than donepezil. researchgate.net

Further research into tacrine (B349632) (THA) analogues led to the synthesis of 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro(and thieno)[2,3-b]quinolines. These compounds act as competitive inhibitors of acetylcholinesterase. nih.gov While many derivatives showed potent AChE inhibition, their activity against BChE was often less significant. nih.gov Similarly, novel 2-benzoylhydrazine-1-carboxamides have been identified as dual inhibitors of both AChE and BChE, with IC₅₀ values in the micromolar range. nih.govbohrium.com Coumarin-3-carboxamide-N-morpholine hybrids have also been synthesized and tested, with most compounds showing potent inhibition of AChE but only moderate to weak inhibition of BChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Thiophene Analogues Data is illustrative and compiled from multiple sources. Direct comparison may not be possible due to varying assay conditions.

| Compound/Analogue Class | Target Enzyme | Activity/IC₅₀ | Reference |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | AChE | 60% Inhibition | researchgate.net |

| 4-Amino-2,3-diaryl-thieno[2,3-b]quinolines | AChE | Competitive Inhibition | nih.gov |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | nih.govbohrium.com |

| 2-Benzoylhydrazine-1-carboxamides | BChE | from 22 µM | nih.govbohrium.com |

| Coumarin-3-carboxamide-N-morpholine hybrids | AChE | Potent Inhibition | nih.gov |

| Coumarin-3-carboxamide-N-morpholine hybrids | BChE | Moderate to Weak Inhibition | nih.gov |

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway as they mediate the conversion of arachidonic acid to prostaglandins (B1171923). There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. sci-hub.se Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Thiophene-2-carboxamide derivatives have been investigated as COX inhibitors. An analogue, 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide (L-652,343), was identified as an in vitro inhibitor of both cyclooxygenase and 5-lipoxygenase. nih.gov Similarly, N-alkenyl-3-hydroxybenzo[b]thiophene-2-carboxamide derivatives have been found to be effective dual inhibitors of both cyclooxygenase and lipoxygenase, making them useful for treating conditions mediated by prostaglandins and/or leukotrienes. nih.gov

Table 2: Cyclooxygenase Inhibitory Activity of Selected Thiophene Analogues

| Compound/Analogue Class | Target Enzyme(s) | Activity | Reference |

| 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide | COX & 5-Lipoxygenase | Dual Inhibitor | nih.gov |

| N-Alkenyl-3-hydroxybenzo[b]thiophene-2-carboxamide derivatives | COX & 5-Lipoxygenase | Dual Inhibitors | nih.gov |

I-kappa B kinase 2 (IKK-2) is a crucial enzyme in the NF-κB signaling pathway, which is a key regulator of inflammatory responses. Inhibition of IKK-2 is therefore a promising strategy for developing anti-inflammatory therapies. A series of 21 novel 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides were synthesized and evaluated for their ability to inhibit IKK-2. Although many of the compounds showed modest activity directly against the enzyme, several analogues demonstrated significant inhibition of the production of the inflammatory cytokine IL-8 in stimulated rheumatoid arthritis-derived synovial fibroblasts. This suggests their potential as regulators of the NF-κB pathway.

Topoisomerases (Topo) are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. Research has identified thiophene-based structures as potential topoisomerase inhibitors.

A series of tetrahydrobenzo[b]thiophene derivatives were specifically designed as dual inhibitors of both Topoisomerase I and Topoisomerase II. researchgate.net In this series, compound 3 was found to have the most potent inhibitory activity against both enzymes, with IC₅₀ values of 25.26 nM for Topo I and 10.01 nM for Topo II. researchgate.net These values are comparable to the reference drugs camptothecin (B557342) (Topo I IC₅₀ = 28.34 nM) and doxorubicin (B1662922) (Topo II IC₅₀ = 11.01 nM). researchgate.net Other studies have also pointed to thiophene derivatives having activity against Topoisomerase IIα. nih.gov The anticancer activity of certain thiophene derivatives, such as those evaluated against MCF-7 cells, has been suggested to be linked to their interaction with the EGFR-TK enzyme and Topoisomerase II. mdpi.com

Table 3: Topoisomerase Inhibitory Activity of Selected Thiophene Analogues

| Compound/Analogue Class | Target Enzyme(s) | IC₅₀ | Reference |

| Tetrahydrobenzo[b]thiophene derivative 3 | Topo I | 25.26 nM | researchgate.net |

| Tetrahydrobenzo[b]thiophene derivative 3 | Topo II | 10.01 nM | researchgate.net |

| Tetrahydrobenzo[b]thiophene derivative 14 | Not specified | Not specified | researchgate.net |

Glutathione (B108866) S-transferases (GSTs) are a family of phase II detoxification enzymes that play a critical role in protecting cells from xenobiotics and oxidative stress. nih.gov They catalyze the conjugation of glutathione to various electrophilic compounds, making them more water-soluble and easier to excrete. nih.gov Overexpression of GSTs, particularly the Pi class (GSTP1-1), is frequently observed in cancer cells and is a known mechanism of resistance to a wide range of chemotherapeutic drugs. researchgate.net Consequently, the inhibition of GSTs has emerged as a therapeutic strategy to overcome this drug resistance. While various compounds, such as the plant polyphenols ellagic acid and curcumin, have been shown to inhibit human GST isoenzymes with IC₅₀ values in the low micromolar range, the reviewed literature did not yield specific data on the inhibitory activity of N-(3-acetylphenyl)thiophene-2-carboxamide or its direct analogues against GSTs. researchgate.net

In Vitro Antiproliferative and Cytotoxic Activity on Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, PC3, HeLa)

The thiophene carboxamide scaffold is a core component of many compounds evaluated for their anticancer properties. Numerous analogues have demonstrated significant cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

For example, a series of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide-heterocyclic hybrids were synthesized and tested against liver (HepG2), colon (HCT-116), breast (MCF-7), and prostate (PC3) cancer cell lines. mdpi.com One derivative, compound 11a , showed notable inhibitory activity across all four cell lines, with IC₅₀ values of 9.0 µg/mL (HepG2), 10.4 µg/mL (HCT-116), 13.5 µg/mL (MCF-7), and 11.5 µg/mL (PC3), which were comparable to the standard drug doxorubicin. mdpi.com

Another study focused on novel amide derivatives containing a trimethoxyphenyl (TMP) moiety, designed as biomimetics of Combretastatin (B1194345) A-4. Two compounds, 6a and 6b , displayed remarkable cytotoxic activity against the HepG2 cell line with IC₅₀ values of 0.65 µM and 0.92 µM, respectively.

Thiophene carboxamide derivatives synthesized as biomimetics of combretastatin A-4 (CA-4) also showed significant anticancer activity. Compounds 2b and 2e were the most active against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. bohrium.com

Furthermore, newly synthesized thiophene-based compounds were evaluated against HepG2 and MCF-7 cell lines, showing promising results. A separate investigation into novel thiophene carboxamide scaffold compounds revealed significant cytotoxic effects against A375 (melanoma), HT-29 (colon), and MCF-7 (breast) cancer cell lines.

Table 4: Cytotoxic Activity of Selected Thiophene Carboxamide Analogues (IC₅₀ values)

| Compound/Analogue Class | HepG2 | HCT-116 | MCF-7 | PC3 | Reference |

| Cyclohepta[b]thiophene-3-carboxamide 11a | 9.0 µg/mL | 10.4 µg/mL | 13.5 µg/mL | 11.5 µg/mL | mdpi.com |

| Amide-TMP derivative 6a | 0.65 µM | - | - | - | |

| Amide-TMP derivative 6b | 0.92 µM | - | - | - | |

| CA-4 Biomimetic 2b (on Hep3B) | 5.46 µM | - | - | - | bohrium.com |

| CA-4 Biomimetic 2e (on Hep3B) | 12.58 µM | - | - | - | bohrium.com |

| Thiophene-carboxamide MB-D2 | - | 30.6% viability @ 100µM | 38.9% viability @ 100µM | - |

Structure Activity Relationship Sar Analysis of N 3 Acetylphenyl Thiophene 2 Carboxamide Derivatives

Impact of Substituent Modifications on Thiophene (B33073) Ring

The thiophene ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological activity of N-phenylthiophene-2-carboxamide derivatives. researchgate.net The sulfur atom within the five-membered ring alters the electronic distribution and geometry compared to a benzene (B151609) ring, enhancing both reactivity and biological potential. mdpi.com The aromaticity and planarity of the thiophene ring are key to receptor binding, while its structure allows for functionalization that can improve potency and selectivity. mdpi.com

Research indicates that increasing the electron density on the thiophene ring may boost anticancer activity by enhancing interactions within the binding site of target proteins. nih.gov The specific nature and position of substituents on the thiophene ring are crucial determinants of activity. For instance, studies on various 3-substituted thiophene-2-carboxamide derivatives have demonstrated a clear hierarchy of efficacy based on the substituent.

A comparative study of 3-amino, 3-hydroxy, and 3-methyl substituted thiophene-2-carboxamides revealed that the 3-amino derivatives exhibit the highest antioxidant and antibacterial activities. nih.gov The 3-amino compounds showed significantly greater inhibition percentages against various bacterial strains compared to their 3-hydroxy and 3-methyl counterparts. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, followed by the 3-hydroxy derivatives, with the 3-methyl derivatives being the least active. nih.gov This suggests that electron-donating groups, particularly the amino group, at the 3-position are highly favorable for these biological activities.

Furthermore, other substitutions have been explored. The presence of a bromine atom on the thiophene ring, as seen in 2-bromo-5-substituted thiophenes, has been linked to potent cytotoxic effects against cancer cell lines. mdpi.com Additionally, the introduction of an oxime functional group has been shown to enhance anticancer activity, leading to submicromolar IC₅₀ values against MCF-7 breast cancer cells. mdpi.com

| Substituent at 3-Position | General Biological Activity Trend | Example Activity (% Inhibition - Antioxidant) |

|---|---|---|

| Amino (-NH₂) | Highest | 46.9% - 62.0% |

| Hydroxy (-OH) | Moderate | 28.4% - 54.9% |

| Methyl (-CH₃) | Lowest | 12.0% - 22.9% |

Influence of Substitutions on Phenyl Ring

Substitutions on the N-phenyl ring of the carboxamide moiety also play a pivotal role in determining the biological profile of these compounds. The electronic properties of substituents on this aryl ring can significantly affect cytotoxic activity. nih.gov

Studies on analogous structures, such as isoxazole-carboxamides, which also feature a carboxamide linker between two aryl rings, provide valuable insights. For instance, derivatives with dimethoxy substitutions on the phenyl ring, such as N-(2,5-dimethoxyphenyl) and N-(3,4-dimethoxyphenyl) derivatives, have shown significant anticancer activity. mdpi.com This suggests that electron-donating methoxy (B1213986) groups on the phenyl ring are beneficial for potency. One of the most active compounds in a related series was N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide. mdpi.com

In the context of thiophene-2-carboxamides designed as VEGFR-2 inhibitors, the N-(4-methoxyphenyl) group was a common feature in a library of potent compounds. nih.gov Further modifications to other parts of the molecule, while maintaining this N-aryl group, led to derivatives with high cytotoxicity against HepG-2 cancer cells. nih.gov For example, compound 5 (see Table 3), which incorporates an N-(4-methoxyphenyl) group, displayed cytotoxicity 2.3 times higher than the reference drug Sorafenib against this cell line. nih.gov

| Compound Series | Substitution on N-Phenyl Ring | Observed Effect | Source |

|---|---|---|---|

| Isoxazole-carboxamides | 2,5-dimethoxy | Significant activity against Hep3B (HCC) | mdpi.com |

| Isoxazole-carboxamides | 3,4-dimethoxy | Active against Hep3B (HCC) | mdpi.com |

| Thiophene-carboxamides | 4-methoxy | Component of potent VEGFR-2 inhibitors | nih.gov |

Role of the Carboxamide Linkage in Biological Activity

The carboxamide (-CONH-) linkage is an essential structural feature for the biological activity of these derivatives. researchgate.net This linker is not merely a spacer but actively participates in molecular interactions that are crucial for binding to biological targets.

The stability and conformation of the entire molecule are influenced by the carboxamide group. Crystallographic studies of related compounds, such as N-(2-Nitrophenyl)thiophene-2-carboxamide, reveal that the amide group can form an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen atom of a substituent on the phenyl ring. strath.ac.uk This interaction creates a stable six-membered ring motif, referred to as an S(6) ring, which helps to lock the molecule into a specific, planar conformation. strath.ac.uk This defined geometry can be critical for fitting into the binding pocket of a receptor or enzyme.

The importance of the amide is further highlighted by studies where it was replaced by other functional groups. For example, the bioisosteric replacement of an ester moiety with a carboxamide group is a common strategy in drug design. However, in one study on GABAB receptor modulators, replacing the ester in active methyl 2-(acylamino)thiophene-3-carboxylates with an amide group resulted in a loss of significant activity. researchgate.net This finding underscores that the carboxamide linkage itself, and not just any linker, is vital for the specific interactions required for biological efficacy in certain compound series.

Correlation between Structural Features and Specific Biological Targets

The structural modifications across the N-(3-acetylphenyl)thiophene-2-carboxamide scaffold correlate with activity against a range of specific biological targets, primarily in the domain of cancer therapy.

VEGFR-2 Inhibition: A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis. Thiophene-2-carboxamides have been identified as potent VEGFR-2 inhibitors. mdpi.com Specifically, ortho-amino thiophene carboxamide derivatives have been designed and synthesized as effective VEGFR-2 inhibitors, with some compounds showing greater potency than the established drug Sorafenib. nih.gov

Tubulin Polymerization Inhibition: Certain thiophene carboxamide derivatives act as biomimetics of Combretastatin (B1194345) A-4 (CA-4), a well-known inhibitor of tubulin polymerization. nih.govresearchgate.net These compounds are designed to fit into the colchicine-binding site of tubulin. The thiophene ring's high aromaticity plays a critical role in the binding interaction profile. nih.govresearchgate.net Molecular dynamics simulations have shown that these compounds form stable complexes with tubulin, disrupting microtubule function and leading to cell cycle arrest and apoptosis. nih.gov

Bcr-Abl Tyrosine Kinase Inhibition: In the development of inhibitors for the Bcr-Abl tyrosine kinase, responsible for chronic myelogenous leukemia (CML), a thiophene ring was found to be a favorable substitute for a benzene-ketone moiety. wikipedia.org This led to the identification of potent inhibitors, demonstrating the utility of the thiophene carboxamide scaffold in targeting this specific kinase. wikipedia.org

Other Targets: Beyond these major targets, thiophene carboxamides have been associated with the inhibition of mitochondrial complex I and protein tyrosine phosphatase 1B (PTP1B). mdpi.com They have also been shown to induce apoptosis through the activation of caspases 3, 7, 8, and 9, and the suppression of the anti-apoptotic protein Bcl-2. mdpi.com

| Structural Feature / Compound | Biological Target | Mechanism/Effect | Source |

|---|---|---|---|

| ortho-Amino thiophene carboxamides | VEGFR-2 | Kinase inhibition, anti-angiogenesis | mdpi.comnih.gov |

| Thiophene carboxamide with specific phenyl substitutions (e.g., Compound 2b/2e ) | Tubulin | Inhibition of polymerization, biomimetic of CA-4 | nih.govresearchgate.net |

| Thiophene ring substituting a benzene-ketone | Bcr-Abl Kinase | Tyrosine kinase inhibition | wikipedia.org |

| 3-Amino thiophene-2-carboxamides | Bacterial Proteins (e.g., 2AS1) | Antibacterial activity | nih.gov |

| General Thiophene Carboxamides | Mitochondrial Complex I, PTP1B | Enzyme inhibition, antiproliferative effects | mdpi.com |

Molecular Docking Studies and Ligand Protein Interaction Analysis

Identification of Key Binding Interactions with Target Enzymes

Molecular docking studies have elucidated the specific interactions between various thiophene-2-carboxamide derivatives and the amino acid residues within the active sites of several key enzymes. These interactions, primarily hydrogen bonds and hydrophobic contacts, are fundamental to the inhibitory potential of these compounds.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase): A potent non-covalent inhibitor of the DprE1 enzyme, the thiophene-arylamide compound TCA1, serves as a significant reference for understanding binding interactions. researchgate.net In the active site of DprE1, the thiophene (B33073) moiety of TCA1 binds deeply, with interactions dominated by hydrophobic and van der Waals forces. nih.gov Crucially, a hydrogen bond forms between the thiophene group and the residue His132. researchgate.netnih.gov Additionally, the carbonyl groups of the compound engage in multiple hydrogen-bonding interactions with Lys418 and Ser228. researchgate.netnih.gov The benzothiazole (B30560) portion of TCA1 orients itself parallel to the FAD isoalloxazine ring, establishing further hydrophobic interactions that maintain a critical conformation for its pharmacodynamic effect. nih.gov Studies also identified sulfur-sulfur interactions between the thiophene sulfur of TCA1 and the Cys387 residue in the DprE1 active site, which helps to maintain the preferred orientation of the rings and increase binding. nwafu.edu.cn

2AS1 Protein: In a study involving various thiophene-2-carboxamide derivatives, molecular docking was used to evaluate interactions with five different proteins, including the 2AS1 protein. The results highlighted that specific derivatives, namely compounds 3b and 3c , demonstrated the highest binding scores with this particular protein target. nih.gov

COX-2 (Cyclooxygenase-2): For different heterocyclic compounds like 2-(trimethoxyphenyl)-thiazoles, docking studies within the COX-2 active site revealed key hydrogen bonding interactions with crucial amino acids such as Arg120 and Ser530. nih.gov While not the specific compound , these findings suggest that the carboxamide and associated rings of similar molecules can occupy the active site and form stabilizing interactions. nih.gov

Cholinesterases (AChE and BChE): Studies on related heterocyclic structures provide insight into potential interactions with cholinesterases. For instance, isocryptolepine-triazole compounds have been shown to interact with the periphery of the acetylcholinesterase (AChE) binding pocket. nih.gov A different study on N-((4-acetylphenyl)carbamothioyl)pivalamide, which features a thiourea (B124793) scaffold, identified strong interactions with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org

Prediction of Binding Modes and Affinities

The prediction of how a ligand binds within a protein's active site and the strength of that binding (affinity) are key outcomes of molecular docking simulations. These predictions are often quantified using scoring functions, which estimate the binding energy (typically in kcal/mol).

DprE1: For the inhibitor TCA1, the binding mode involves the 2,3-disubstituted thiophene core playing a pivotal role in maintaining the key interactions. nih.gov The binding pocket is deep, and modifications to the terminal moiety of the side chain can enhance binding affinity by occupying more of this space. nih.gov For example, designing an analog, LZDT1, to optimize hydrophobic interaction with Leu317 resulted in a more than four-fold increase in potency for inhibiting DprE1 compared to TCA1. nwafu.edu.cn

Cholinesterases: In the case of N-((4-acetylphenyl)carbamothioyl)pivalamide, docking studies predicted favorable binding energies of -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE, indicating strong potential interactions with these enzymes. frontiersin.org

c-Jun N-Terminal Kinase (JNK): For a series of 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide derivatives, molecular modeling suggested a dual binding capability. nih.gov One predicted binding mode showed the compound inserted into the ATP binding site, stabilized by hydrogen bonds with Gln37. nih.gov Another mode indicated potential accommodation within the JIP1 docking site through hydrophobic contacts and hydrogen bonds with Val118 and Asn114. nih.gov The initial hit compound in this series had an IC₅₀ value of 26.0 μM for inhibiting JNK1 kinase activity. nih.gov

The following table summarizes the predicted binding affinities and key interacting residues for thiophene carboxamide analogs with various protein targets.

| Target Enzyme | Compound/Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| DprE1 | TCA1 | Not specified | His132, Lys418, Ser228, Cys387 researchgate.netnih.govnwafu.edu.cn |

| Cholinesterases | N-((4-acetylphenyl) carbamothioyl)pivalamide | AChE: -7.5, BChE: -7.6 | Not specified frontiersin.org |

| JNK1 | Thiophene-carboxamide hit compound | IC₅₀: 26.0 μM | Gln37, Val118, Asn114 nih.gov |

Rationalizing Observed Biological Activities through Molecular Interactions

Molecular docking provides a structural basis to understand why a compound exhibits a particular biological activity. The specific interactions and binding modes predicted by these simulations can explain the potency and selectivity of an inhibitor.

Antimycobacterial Activity: The potent antimycobacterial activity of thiophene-arylamide derivatives like TCA1 is rationalized by their effective, non-covalent inhibition of DprE1, an enzyme essential for the synthesis of the mycobacterial cell wall. researchgate.netnih.gov The combination of hydrophobic interactions and specific hydrogen bonds with residues like His132, Lys418, and Ser228 anchors the inhibitor in the active site, disrupting the enzyme's function and leading to cell lysis. researchgate.netnih.gov The discovery that optimizing interactions with a residue in a flexible loop (Leu317) could significantly enhance potency against both drug-sensitive and drug-resistant strains underscores the power of using structural insights to guide drug design. nwafu.edu.cn The Cys387S mutation in DprE1 was shown to cause a 4-fold increase in the minimum inhibitory concentration (MIC) of TCA1, confirming the importance of the interaction with this residue for the compound's biological activity. nwafu.edu.cn

JNK Inhibition: For thiophene-carboxamide derivatives targeting JNK, the observed inhibitory activity is explained by their ability to interfere with protein-protein or protein-ATP interactions. nih.gov Docking studies suggest these compounds can function as dual inhibitors by targeting both the ATP-binding site and the substrate-binding JIP site. nih.gov The importance of the thiophene-3-carboxamide (B1338676) scaffold is highlighted by the fact that replacing the thiophene with a phenyl ring or altering the carboxamide group to an acid, ester, or cyano group resulted in a significant loss of JNK1 inhibitory activity. nih.gov This demonstrates that the specific molecular architecture is finely tuned for optimal interaction with the target.

Cholinesterase Inhibition: The predicted strong binding affinities of related compounds to AChE and BChE suggest a molecular basis for their potential role in managing symptoms of diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy. nih.govfrontiersin.org The interactions within the enzyme's active site would lead to a decrease in the breakdown of the neurotransmitter acetylcholine. nih.gov

Drug Discovery Pipeline Integration and Lead Optimization Strategies for Thiophene Carboxamide Scaffolds

Hit Identification and Validation using High-Throughput Screening (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits" with desired biological activity. ewadirect.comufl.edu For thiophene (B33073) carboxamide scaffolds, HTS campaigns are designed to identify molecules that interact with a specific biological target, such as an enzyme or receptor. This process utilizes automated systems to test thousands to millions of compounds in a short period, measuring their effects in biochemical or cell-based assays. ewadirect.comyoutube.com

The process typically involves:

Assay Development: Translating a biological assay into a format suitable for automation in microtiter plates (e.g., 384- or 1536-well formats). ufl.edu

Library Screening: Screening extensive compound libraries, which may include diverse thiophene carboxamide derivatives, against the validated assay. nih.gov

Hit Confirmation: Re-testing the initial hits to confirm their activity and eliminate false positives.

Counter-Screening: Performing secondary assays to assess the specificity of the hits and identify compounds with off-target effects.

A study on the discovery of novel antibacterial agents utilized an HTS platform with a double reporter system to screen a library of 125,000 compounds. nih.gov This approach allowed for the identification of active compounds and provided initial insights into their mechanism of action. nih.gov While this specific study did not identify N-(3-acetylphenyl)thiophene-2-carboxamide, it exemplifies the HTS methodology that would be employed to find such a hit. The identified hits from this screen, which were bithiophene derivatives, showed promising minimum inhibitory concentration (MIC) values. nih.gov

Table 1: Example of HTS Data for Bithiophene Antibacterial Hits

| Compound | MIC (µg/mL) | Selectivity Index | Mechanism of Action Insight |

| 5 | 1.2 | Good | Slight protein biosynthesis inhibition |

| 6 | 1.8 | Good | RFP induction, low SOS response |

Data from a study on antibacterial agents, illustrating typical HTS output. nih.gov

Upon identification, hits like a hypothetical this compound would undergo rigorous validation to confirm their structure and purity through techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR). mdpi.comnih.gov

Hit-to-Lead Optimization Methodologies

Once a validated hit such as a thiophene carboxamide is identified, the hit-to-lead (H2L) optimization phase begins. The primary goal of this stage is to improve the potency, selectivity, and drug-like properties of the initial hit to generate a "lead" compound suitable for further development. patsnap.com This is an iterative process involving chemical synthesis and biological testing.

Key methodologies include:

Structure-Activity Relationship (SAR) Studies: This fundamental approach involves systematically modifying the chemical structure of the hit to understand how different functional groups influence its biological activity. patsnap.com For this compound, this would involve modifying the thiophene ring, the carboxamide linker, and the N-phenyl group to explore the chemical space around the initial hit.

Bioisosteric Replacement: This technique involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. patsnap.com For instance, the acetyl group on the phenyl ring could be replaced with other electron-withdrawing or -donating groups to probe its role in target binding.

Scaffold Hopping: This involves replacing the central thiophene carboxamide core with a structurally different scaffold while retaining the key binding interactions. patsnap.com This can lead to novel chemical series with improved properties.

In a study aimed at developing agents against aminoglycoside-induced hearing loss, a urea-thiophene carboxamide hit was identified and optimized. nih.gov The subsequent SAR exploration led to a significant improvement in potency and pharmacokinetic properties. nih.gov

Lead Optimization for Enhanced Potency and Selectivity

Lead optimization is a refinement of the hit-to-lead process, focusing on fine-tuning the lead compound to produce a preclinical candidate. patsnap.com This phase aims to maximize potency and selectivity while ensuring the compound has a suitable profile for in vivo studies.

Strategies for enhancing potency and selectivity include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be used to guide the design of more potent and selective inhibitors. Molecular docking studies can predict how modifications to the lead compound will affect its binding to the target. patsnap.comnih.gov

Introduction of Specific Functional Groups: The addition or modification of functional groups can introduce new interactions with the target protein, thereby increasing binding affinity and selectivity. For example, in the optimization of 5-methoxybenzothiophene-2-carboxamides as Clk1/4 inhibitors, the introduction of a 3,5-difluoro benzyl (B1604629) extension to the amide led to a compound with improved potency and selectivity over related kinases. mdpi.com

A study on heterocyclic carbonyloxycarboximidamides demonstrated a successful lead optimization campaign to develop selective antagonists for the human adenosine (B11128) A3 receptor. acs.org Through iterative synthesis and testing, compounds with significantly increased potency and residence time on the target were identified. acs.org

Table 2: Example of Lead Optimization Data for Adenosine A3 Receptor Antagonists

| Compound | Initial Hit Affinity (Ki) | Optimized Lead Affinity (Ki) | Fold Improvement |

| K18 | ~100 nM | - | - |

| 37 | - | ~10 nM | ~10 |

| 39 | - | <10 nM | >10 |

Illustrative data showing the improvement in affinity during lead optimization. acs.org

For this compound, lead optimization would involve synthesizing analogues with modifications predicted to enhance interactions with the target, followed by in vitro and in vivo testing to confirm their improved profiles. mdpi.com

Fragment-Based Lead Discovery (FBLD) Implications

Fragment-Based Lead Discovery (FBLD) offers an alternative approach to HTS for identifying starting points for drug discovery. researchgate.net FBLD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. scispace.com These fragments, typically with molecular weights between 150 and 250 Da, can then be grown or linked together to generate more potent, lead-like molecules. researchgate.netscispace.com

The thiophene carboxamide scaffold itself can be considered a larger fragment or a scaffold that can be built upon. The principles of FBLD are highly relevant to the optimization of hits containing this scaffold. For instance, if a thiophene fragment is identified as a binder, it can be elaborated by adding substituents, such as the N-(3-acetylphenyl)carboxamide moiety, to improve affinity. scispace.com

An example of FBLD in action involved the identification of a fragment with a Kd of 1 mM for the p38 MAP kinase ATP-binding site. Through chemical elaboration, adding aromatic rings to the central heterocyclic ring, the activity was improved to a Ki of 200 nM. scispace.com This demonstrates the power of growing a fragment into a potent lead.

Computational Approaches in Lead Identification and Optimization (e.g., Machine Learning)

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. patsnap.com These approaches can predict the properties of molecules before they are synthesized, saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used in SBDD to rationalize SAR and guide the design of new analogues. For thiophene carboxamide derivatives, docking studies have been used to understand their binding modes within the active sites of targets like tubulin and COX enzymes. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities. patsnap.com These models can be used to predict the activity of new analogues.

Machine Learning (ML): ML is increasingly being used in various stages of the drug discovery pipeline. nih.gov ML models can be trained on large datasets of chemical structures and biological activities to predict properties such as ADME (absorption, distribution, metabolism, and excretion), toxicity, and bioactivity. youtube.commedium.com For thiophene scaffolds, ML could be used to predict which derivatives are most likely to be potent and selective inhibitors of a particular target, thereby prioritizing synthetic efforts. youtube.commdpi.com

In a study on dual EGFR/HER2 inhibitors, molecular modeling and computational studies were used to design novel compounds based on a thiophene scaffold. mdpi.com These in silico methods helped in selecting promising candidates for synthesis and biological evaluation. mdpi.com

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Activation | EDCl, HOBt, DMF, 0°C→RT | 85-90% |

| Coupling | 3-Acetylaniline, RT, 12h | 70-75% |

| Purification | Silica chromatography (EtOAc:Hexane 3:7) | 95% purity |

How is the molecular structure of this compound confirmed experimentally?

Q. Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the thiophene, acetyl, and phenyl groups. For example, the acetyl group shows a singlet at ~2.6 ppm (¹H) and ~200 ppm (¹³C) .

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (acetyl C=O) confirm functional groups.

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ calc. 260.0845, found 260.0843) .

What purification techniques are optimal for isolating this compound?

- Recrystallization : Use methanol/water (gradient 30%→100%) for high-purity crystals.

- Chromatography : Reverse-phase HPLC (C18 column, methanol-water mobile phase) resolves polar byproducts .

Advanced Research Questions

How can crystallographic data resolve ambiguities in the compound’s structure?

Q. Approach :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) with SHELXL for refinement .

- Key Metrics : Analyze R-factors (<5%), bond lengths (e.g., C=O: ~1.22 Å), and torsion angles to validate stereochemistry.

- Case Study : A related thiophene carboxamide showed a planar thiophene ring (dihedral angle <5° with the phenyl group), confirmed via SHELX refinement .

How do substituents on the phenyl ring influence bioactivity?

Q. Structure-Activity Relationship (SAR) Analysis :

- Electron-withdrawing groups (e.g., -NO₂, -F) enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).

- Steric effects : Bulky groups (e.g., -CF₃) reduce solubility but improve metabolic stability.

Method : Compare IC₅₀ values in enzyme assays (e.g., EGFR inhibition) for derivatives with varied substituents .

Q. Example Data :

| Substituent | IC₅₀ (EGFR, nM) | Solubility (mg/mL) |

|---|---|---|

| -H (parent) | 120 ± 15 | 0.8 |

| -F | 45 ± 6 | 0.5 |

| -OCH₃ | 200 ± 20 | 1.2 |

How to address contradictions in reported biological activities?

Q. Root Causes :

- Purity Discrepancies : Impurities >5% alter assay results. Validate purity via HPLC (>98%) .

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) or serum content (e.g., 10% FBS) impact cell permeability.

Resolution : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What strategies optimize the compound’s stability in biological assays?

- pH Control : Store solutions at pH 6–7 to prevent hydrolysis of the carboxamide group .

- Light Protection : Thiophene derivatives degrade under UV light; use amber vials.

- Cryopreservation : Lyophilize and store at -80°C for long-term stability .

Methodological Tables

Table 1: Key Synthetic Parameters for Thiophene Carboxamides

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0°C (activation) → RT | Prevents side reactions |

| Solvent Polarity | Medium (DMF/CH₂Cl₂) | Enhances coupling rate |

| Coupling Agent | EDCl/HOBt vs. DCC | EDCl: higher yields |

Table 2: Spectral Signatures for Functional Groups

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Thiophene C-H | 7.2–7.5 | 125–135 | 675–700 |

| Amide C=O | - | 165–170 | 1660–1680 |

| Acetyl C=O | - | 195–205 | 1690–1710 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.